Diamantanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
30545-23-4 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-3-one |
InChI |
InChI=1S/C14H18O/c15-14-7-4-9-8-1-6-2-11(9)13(14)12(3-6)10(8)5-7/h6-13H,1-5H2 |
InChI Key |
WOLSPKYGHOUIFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C4C1C5CC(C4)C(=O)C3C5C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Diamantanone and Its Functionalized Derivatives
Regioselective and Stereoselective Syntheses of Diamantanone
The controlled synthesis of this compound, particularly with desired regioselectivity and stereoselectivity, is fundamental for its use as a precursor in more complex molecular architectures.
Oxidation-Based Routes to this compound from Diamantane
The direct oxidation of diamantane is a common method for producing this compound. Various oxidizing agents and conditions have been explored to optimize this transformation.
One established method involves the oxidation of diamantane using 96% sulfuric acid at 75°C. rsc.orgresearchgate.net This process yields not only this compound but also other oxidized products such as 9-hydroxydiamantan-3-one and diamantane-4,9-diol. rsc.orgresearchgate.net The use of chromium trioxide in acetic acid has also been reported for the oxidation of diamantane, leading to the formation of this compound among other hydroxylated and dione (B5365651) derivatives. cas.czresearchgate.net
Table 1: Oxidation-Based Syntheses of this compound
| Oxidizing Agent | Co-reagents/Solvents | Major Products | Reference |
|---|---|---|---|
| 96% Sulfuric Acid | - | This compound, 9-hydroxydiamantan-3-one, diamantane-4,9-diol | rsc.orgresearchgate.net |
| Chromium Trioxide | Acetic Acid | 11-hydroxy-, 1-hydroxy-, and 9-hydroxy-3-diamantanone (B14657203) | cas.czresearchgate.net |
Rearrangement Reactions in this compound Synthesis from Precursors
Rearrangement reactions provide an alternative and often highly specific route to this compound and its derivatives. These reactions typically involve the acid-catalyzed rearrangement of polycyclic precursors.
A notable example is the rearrangement of the tetrahydro-derivative of the heptacyclotetradecane, Binor-S. This rearrangement can be achieved in the gas phase over a chlorinated platinum-alumina catalyst at 150°C or in a solution of dichloromethane (B109758) with aluminum chloride, yielding diamantane in high yields, which can then be oxidized to this compound. rsc.org Another approach involves the treatment of diamantan-3-ol with 70% sulfuric acid, which results in a mixture containing 9-hydroxydiamantan-3-one, alongside other mono-ols and diols. rsc.orgresearchgate.net
Derivatization Strategies via Carbonyl Transformations of this compound
The carbonyl group of this compound is a versatile handle for a multitude of chemical transformations, allowing for the introduction of diverse functional groups.
Carboxylation Reactions of Hydroxydiamantanones
The Koch-Haaf carboxylation is a powerful method for introducing a carboxylic acid group onto the diamondoid cage. This reaction is particularly effective for hydroxydiamantanones. When hydroxydiamantanones are subjected to Koch-Haaf carboxylation conditions, the corresponding oxodiamantanecarboxylic acids are formed. cas.czresearchgate.net This involves reacting the hydroxy ketone with formic acid and a strong acid like sulfuric acid. cas.cz
Formation of Nitrogen-Containing this compound Derivatives (e.g., Hydrazides, Azides, Oximes, Azaoxo-Homodiamantanes)
The carbonyl group of this compound readily reacts with various nitrogen-containing nucleophiles to produce a range of important derivatives.
Hydrazides and Azides: The reaction of this compound and its derivatives with hydroxylamine-O-sulfonic acid (H₂NOSO₂OH) leads to the formation of hydrazidiamantane derivatives. cas.cz Subsequent oxidation of these hydrazides with chromium trioxide (CrO₃) yields the corresponding azidiamantane derivatives. cas.cz
Oximes: The reaction of this compound with hydroxylamine (B1172632) results in the formation of this compound oxime. researchgate.net
Azaoxo-Homodiamantanes: The Schmidt reaction, which involves treating a ketone with hydrazoic acid (HN₃) in the presence of a strong acid, has been applied to this compound. This reaction yields azaoxo-homodiamantane derivatives, which are ring-expanded lactams. researchgate.net
Table 2: Synthesis of Nitrogen-Containing this compound Derivatives
| Reagent(s) | Derivative Type | Resulting Compound(s) | Reference |
|---|---|---|---|
| H₂NOSO₂OH, then CrO₃ | Hydrazide, Azide (B81097) | Hydrazidiamantane, Azidiamantane | cas.cz |
| Hydroxylamine | Oxime | This compound Oxime | researchgate.net |
| HN₃ (Schmidt Reaction) | Azaoxo-Homodiamantane | 10-aza-11-oxohomodiamantane, 11-aza-10-oxohomodiamantane | researchgate.net |
Halogenation and Subsequent Functionalization of this compound
The introduction of halogen atoms onto the this compound framework opens up pathways for further functionalization through nucleophilic substitution and other reactions.
Bromination of this compound can be achieved, though the reaction conditions significantly influence the product distribution. In the absence of a catalyst, the bromination is a slow process, taking up to five weeks, and primarily yields 11-bromo-3-diamantanone. cas.cz The use of aluminum bromide (AlBr₃) as a catalyst accelerates the reaction and leads to a mixture of 9-bromo- and 11-bromo-3-diamantanones. cas.cz These brominated derivatives can then be hydrolyzed to the corresponding hydroxydiamantanones. cas.cz
Carbon-Carbon Bond Formation at the this compound Core
The rigid, polycyclic framework of this compound presents unique challenges and opportunities for synthetic chemists. Establishing new carbon-carbon bonds at this core is essential for creating more complex structures for applications in materials science and nanotechnology. This section covers advanced methodologies developed for this purpose.
The McMurry reaction, a reductive coupling of ketones or aldehydes using low-valent titanium, has proven to be a powerful tool for synthesizing alkenes, including sterically hindered ones. grafiati.com This reaction has been successfully applied to this compound to create novel adducts, particularly those linked to other diamondoid cages. rsc.org The general process involves two main steps: the reduction of a titanium source, like TiCl₃ or TiCl₄, with a reducing agent (e.g., LiAlH₄, Zn, Zn-Cu) to generate the active low-valent titanium species, followed by the deoxygenation and coupling of the carbonyl compounds. epo.orgcore.ac.uk
Research has demonstrated that the McMurry cross-coupling of this compound derivatives with 2-adamantanone (B1666556) is an effective method for preparing 3-(2-adamantylidene)diamantane derivatives. rsc.orgCurrent time information in Bangalore, IN. This strategy allows for the creation of surface attachment points on the diamondoid structure, which is of interest for the development of nanoelectronic devices. Current time information in Bangalore, IN.scirp.org The reaction is typically performed under an inert argon atmosphere in a solvent like tetrahydrofuran (B95107) (THF). rsc.org
To create functionalized adducts, substituted diamantanones are used as starting materials. For instance, 9-hydroxy-3-diamantanone and 10-hydroxy-3-diamantanone can be first protected by converting the hydroxyl group into a trimethylsiloxane group. rsc.orgCurrent time information in Bangalore, IN. This is achieved by reacting the hydroxythis compound with trimethylsilyl (B98337) chloride. rsc.org The resulting silylated this compound is then cross-coupled with 2-adamantanone using a freshly prepared titanium reagent, yielding the corresponding silylated 3-(2-adamantylidene)diamantane with high efficiency. rsc.orgCurrent time information in Bangalore, IN.
Table 1: McMurry Cross-Coupling Reactions Involving this compound Derivatives
| This compound Reactant | Coupling Partner | Key Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| 9-trimethylsiloxane-3-diamantanone | 2-adamantanone | TiCl₄, Zn, Pyridine, THF | 9-trimethylsiloxane-3-(2-adamantylidene)diamantane | 92% | rsc.orgCurrent time information in Bangalore, IN. |
| 10-trimethylsiloxane-3-diamantanone | 2-adamantanone | TiCl₄, Zn, Pyridine, THF | 10-trimethylsiloxane-3-(2-adamantylidene)diamantane | Not specified | rsc.org |
| This compound | Adamantanone | Low-valent titanium | 3-(2-adamantylidene)diamantane | High | rsc.orgepo.org |
Beyond the McMurry reaction, several other advanced coupling methodologies are cornerstones of modern organic synthesis for forming C-C bonds, although their specific application to this compound derivatives is not widely reported. unistra.fr These methods, typically catalyzed by palladium complexes, offer powerful theoretical pathways for functionalizing the this compound core, provided suitable precursors like halo- or triflyloxy-diamantanones are available.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. scirp.org It is renowned for its mild conditions and tolerance of a wide range of functional groups. scirp.org A potential application would be the coupling of a bromo-diamantanone derivative with an arylboronic acid using a catalyst like Pd(PPh₃)₄ and a base to form an aryl-diamantanone. nih.gov
Heck Reaction: The Heck reaction forms a C-C bond by coupling an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. fu-berlin.de For instance, a bromo-diamantanone could theoretically be coupled with an alkene like styrene (B11656) to introduce a styrenyl substituent onto the this compound framework. The reaction often requires elevated temperatures and polar aprotic solvents. fu-berlin.de
Sonogashira Coupling: This method couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. numberanalytics.comwikidoc.org It is the most reliable way to synthesize substituted alkynes. numberanalytics.com A hypothetical Sonogashira reaction could involve coupling iodo-diamantanone with phenylacetylene (B144264) to produce a phenylethynyl-diamantanone derivative under mild, basic conditions. researchgate.netorganic-chemistry.org
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an sp²-hybridized organic halide or pseudohalide. organic-chemistry.orgnumberanalytics.com Its main advantages are the stability and functional group tolerance of the organostannane reagents. ikm.org.my This could be applied to couple a tributylstannyl-diamantane derivative with an aryl iodide to form an aryl-diamantanone.
McMurry Cross-Coupling Reactions for this compound Adducts
Schmidt Reaction Pathways and Cyclizations in this compound Chemistry
The Schmidt reaction is a versatile organic reaction in which an azide reacts with a carbonyl compound under acidic conditions to yield an amine or, in the case of ketones, a rearranged amide. glenresearch.comresearchgate.net When applied to cyclic ketones like this compound, this reaction provides a pathway to nitrogen-containing heterocyclic structures through ring expansion, a process closely related to the Beckmann rearrangement. glenresearch.comresearchgate.net
Detailed studies of the Schmidt reaction on this compound have revealed complex and interesting pathways. The reaction with this compound leads to the formation of vicinal azaoxo-homodiamantanes. nuph.edu.ua Specifically, the main products identified are 10-aza-11-oxohomodiamantane and 11-aza-10-oxohomodiamantane, which are lactams resulting from the insertion of a nitrogen atom into the this compound framework adjacent to the original carbonyl group. nuph.edu.ua
Furthermore, a fragmentation-recyclization pathway has been observed when this compound is treated with sodium azide in cold methanesulphonic acid. researchgate.net This reaction initially yields a keto-mesylate intermediate. researchgate.net Subsequent treatment with sodium hydroxide (B78521) induces a second fragmentation, ultimately producing an unsaturated acid. researchgate.net However, under different acidic workup conditions, this unsaturated acid can be recyclized. Treatment with 96% sulfuric acid leads to the formation of a lactone, while using hot 50% sulfuric acid yields 5ax-hydroxydiamantan-5-one as the main product. researchgate.net The normal Schmidt rearrangement products, the lactams (4) and (5), are also isolated in significant yield from the initial reaction. researchgate.net
Synthesis of Other Key this compound Derivatives
The functionalization of the this compound skeleton is crucial for modulating its properties and for its use as a building block in larger molecular assemblies. The carbonyl group of this compound serves as a key handle for introducing a variety of functional groups.
Hydroxy Derivatives: Hydroxydiamantanones are important intermediates for further functionalization. uni-giessen.de They can be synthesized by the direct oxidation of this compound. Reacting this compound with chromium trioxide in acetic acid produces a mixture of hydroxylated products, with 11-hydroxy-3-diamantanone, 1-hydroxy-3-diamantanone, and 9-hydroxy-3-diamantanone being the major products. uni-giessen.de Oxidation of diamantane itself with 96% sulfuric acid also yields 9-hydroxy-3-diamantanone, among other products. acs.org These hydroxy ketones can be separated by column chromatography. uni-giessen.de
Silylated Derivatives: Silylation is a common strategy for protecting hydroxyl groups. This technique has been applied to hydroxydiamantanones, particularly as a preparatory step for subsequent reactions like the McMurry coupling. rsc.orgCurrent time information in Bangalore, IN. For example, 10-hydroxy-3-diamantanone is converted to 10-trimethylsiloxane-3-diamantanone by reacting it with trimethylsilyl chloride in the presence of a base like pyridine. rsc.org This silyl (B83357) ether protects the hydroxyl group during the reductive conditions of the McMurry reaction. rsc.org
Phosphorylated Derivatives: The synthesis of phosphorylated diamondoids has been achieved, providing access to novel ligands and organocatalysts. nuph.edu.ua A convenient method for preparing these derivatives involves the phosphorylation of hydroxydiamondoids. nuph.edu.ua For instance, hydroxydiamantane derivatives can be reacted with phosphorus trichloride (B1173362) (PCl₃) in trifluoroacetic acid. nuph.edu.uauni-giessen.de This method can lead to the formation of di-diamondoid phosphinic acid chlorides. uni-giessen.de Another approach involves using POCl₂ for the functionalization. researchgate.net These methods provide a route to phosphorylated diamantanones starting from their hydroxylated precursors.
Acetylamino Derivatives: The introduction of an acetylamino group onto the diamantane framework has been reported through the amidation of the parent hydrocarbon, diamantane. researchgate.netresearchgate.net For example, reacting diamantane with acetonitrile (B52724) in the presence of reagents like bromotrichloromethane (B165885) and a Mo(CO)₆ catalyst yields a mixture of N-(1-diamantyl)acetamide and N-(4-diamantyl)acetamide. researchgate.net While this method does not start from this compound, a synthetic pathway can be envisaged where this compound is first converted to an amine, for example, via reductive amination or through reduction of its oxime, followed by acetylation to yield the corresponding acetylamino derivative.
Elucidation of Reaction Mechanisms and Reactivity Patterns of Diamantanone
Mechanistic Studies of Diamantanone Oxidation Reactions
The oxidation of this compound has been a subject of interest, providing pathways to lactones and other functionalized diamondoids. Key oxidation reactions include the Baeyer-Villiger oxidation and oxidation using chromium-based reagents.
The Baeyer-Villiger oxidation transforms a ketone into an ester or, in the case of a cyclic ketone like this compound, a lactone. wikipedia.orgnrochemistry.comnumberanalytics.comorganicchemistrytutor.com The generally accepted mechanism proceeds through several key steps. wikipedia.orgnrochemistry.com Initially, the peroxyacid protonates the carbonyl oxygen of the this compound, enhancing the electrophilicity of the carbonyl carbon. wikipedia.orgorganicchemistrytutor.com The peroxyacid then performs a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgnrochemistry.com This is followed by a concerted rearrangement step, which is typically the rate-determining step, where one of the alkyl groups attached to the former carbonyl carbon migrates to the adjacent oxygen of the peroxide group, leading to the formation of a lactone and a carboxylic acid byproduct. wikipedia.orgmasterorganicchemistry.com The migratory aptitude of the substituent is a critical factor, with more substituted or electron-donating groups generally migrating preferentially. nrochemistry.com The stereochemistry at the migrating center is retained during this process. organicchemistrytutor.com
Table 3.1.1: General Mechanism of Baeyer-Villiger Oxidation
| Step | Description |
|---|---|
| 1. Protonation | The peroxyacid protonates the carbonyl oxygen. |
| 2. Nucleophilic Attack | The peroxyacid attacks the carbonyl carbon. |
| 3. Formation of Criegee Intermediate | A tetrahedral intermediate is formed. |
| 4. Rearrangement | A concerted migration of an alkyl group occurs with the cleavage of the O-O bond. |
Oxidation of this compound can also be achieved using chromium trioxide (CrO₃) . researchgate.net The oxidation of secondary alcohols to ketones using chromium(VI) reagents like Jones reagent (CrO₃ in aqueous sulfuric acid) is a classic transformation. alfa-chemistry.comlibretexts.org The mechanism for the oxidation of a C-H bond adjacent to the carbonyl group in a ketone is less common but can occur under forcing conditions. The oxidation of diamantane itself with 96% sulfuric acid is reported to yield this compound. researchgate.net The mechanism for the oxidation of secondary alcohols to ketones by chromic acid involves the formation of a chromate (B82759) ester. libretexts.org This ester then undergoes an elimination reaction where a base removes the proton on the carbon bearing the oxygen, leading to the formation of the C=O double bond. libretexts.org For the oxidation of a ketone like this compound, the reaction likely proceeds via enol or enolate intermediates, which are then oxidized.
Rearrangement Mechanisms Leading to this compound Scaffolds
The synthesis of the this compound scaffold can be achieved through rearrangement reactions of polycyclic hydrocarbon precursors. These rearrangements are often catalyzed by Lewis acids or superacids and are driven by the formation of the thermodynamically stable diamondoid cage.
One of the foundational approaches to synthesizing adamantane (B196018), the parent diamondoid, is the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene. Similarly, diamantane can be synthesized in high yield through the rearrangement of the tetrahydro-derivative of the heptacyclotetradecane, Binor-S, in the presence of aluminum chloride. researchgate.net The mechanism involves the formation of carbocation intermediates that undergo a series of Wagner-Meerwein shifts, hydride shifts, and alkyl shifts, ultimately leading to the most stable diamondoid isomer.
The protoadamantane-adamantane rearrangement is a key transformation in the synthesis of substituted adamantanes and can be conceptually extended to higher diamondoids. nih.gov For instance, the solvolysis of protoadamantyl derivatives leads to the formation of the adamantyl skeleton. The driving force for these rearrangements is the relief of strain energy. The noradamantane-adamantane expansion is another powerful method, where the rearrangement of a noradamantane derivative, often initiated by the formation of a carbocation, leads to the adamantane framework. nih.gov These principles are applicable to the synthesis of the this compound scaffold, where a suitably functionalized precursor can be rearranged to form the desired diamondoid ketone. For example, the oxidation of a secondary alcohol in a proto-diamantane or nor-diamantane system could be followed by an acid-catalyzed rearrangement to yield this compound.
Carbonyl Group Reactivity and Transformation Mechanisms
The carbonyl group in this compound serves as a key handle for a variety of functionalization reactions, including nucleophilic additions and coupling reactions.
The Wittig reaction provides a powerful method for converting the carbonyl group of this compound into an alkene. organic-chemistry.orgudel.eduwikipedia.orglibretexts.org The reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile and attacks the electrophilic carbonyl carbon. udel.edu The mechanism is generally believed to proceed through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. wikipedia.orglibretexts.org This intermediate then decomposes to form the alkene and a highly stable triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. udel.edu The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org
The Grignard reaction allows for the introduction of alkyl or aryl groups at the carbonyl carbon of this compound, leading to the formation of tertiary alcohols. numberanalytics.comorganic-chemistry.orgoperachem.comu-tokyo.ac.jp The mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent (RMgX) on the electrophilic carbonyl carbon. organic-chemistry.orgoperachem.com This addition forms a tetrahedral magnesium alkoxide intermediate. numberanalytics.com Subsequent acidic workup protonates the alkoxide to yield the corresponding tertiary alcohol. numberanalytics.com For sterically hindered ketones, a single-electron transfer (SET) mechanism may compete with or dominate the polar nucleophilic addition pathway. organic-chemistry.orgoperachem.com
Table 3.3.1: Common Carbonyl Transformations of this compound
| Reaction | Reagent(s) | Product Type |
|---|---|---|
| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | Alkene |
| Grignard Reaction | Organomagnesium halide (e.g., CH₃MgBr) | Tertiary Alcohol |
The McMurry coupling reaction offers a method for the reductive coupling of two ketone molecules to form an alkene. rsc.orgorganic-chemistry.orgwikipedia.org When applied to this compound, this reaction would yield a dimeric alkene where two diamantane cages are joined by a double bond. The mechanism involves the reduction of a titanium salt, such as TiCl₄ or TiCl₃, with a reducing agent like zinc-copper couple or LiAlH₄ to generate low-valent titanium species. wikipedia.org These species then mediate the coupling of the carbonyl compounds through a single-electron transfer (SET) process, forming a pinacolate (1,2-diolate) intermediate complexed to titanium. rsc.orgwikipedia.org Subsequent deoxygenation of this intermediate by the oxophilic titanium reagent affords the final alkene product. wikipedia.org The McMurry cross-coupling reaction between this compound and adamantanone has also been demonstrated. rsc.org
Radical Functionalization Mechanisms of this compound and Related Diamondoids
The direct functionalization of the strong C-H bonds of the this compound cage is a significant challenge, often addressed through radical-based strategies. chemrxiv.org These reactions typically involve the generation of a diamondoid radical, which can then be trapped by a suitable reagent.
The mechanism of radical functionalization generally begins with a hydrogen-atom transfer (HAT) step, where a reactive radical species abstracts a hydrogen atom from the diamondoid cage to form a diamondoidyl radical. chemrxiv.org Due to the stability of tertiary radicals over secondary ones, HAT often occurs preferentially at the bridgehead (tertiary) positions of the diamondoid framework. The resulting diamondoidyl radical is then intercepted by another reagent to form the final functionalized product.
Photochemical methods have emerged as powerful tools for initiating radical functionalization. beilstein-journals.orgrsc.org For instance, photoexcited ketones can act as HAT agents. In the context of this compound itself, the carbonyl group can influence the reactivity of the C-H bonds. Alternatively, an external photocatalyst can be used. The proposed mechanism for some photoredox-catalyzed functionalizations involves the single-electron transfer (SET) oxidation of the diamondoid by the excited photocatalyst to form a radical cation. researchgate.net Subsequent deprotonation of this radical cation generates the diamondoidyl radical, which can then engage in bond-forming reactions. researchgate.net
Table 3.4.1: Mechanistic Steps in Radical Functionalization of Diamondoids
| Step | Description |
|---|---|
| 1. Initiation | Generation of a reactive radical species (e.g., via photolysis or thermal decomposition of an initiator). |
| 2. Hydrogen-Atom Transfer (HAT) | The reactive radical abstracts a hydrogen atom from the diamondoid cage, forming a diamondoidyl radical. |
Acid-Catalyzed Cyclization and Fragmentation Mechanisms
The rigid framework of this compound and its derivatives can undergo fascinating rearrangements, cyclizations, and fragmentations under acidic conditions. These reactions are typically driven by the formation of stable carbocation intermediates and the relief of strain.
Acid-catalyzed cyclization reactions can be used to build complex polycyclic structures. For example, the Prins reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. libretexts.org A variant of this could involve an intramolecular reaction of a this compound derivative bearing an appropriately positioned alkene moiety. The mechanism would involve protonation of the carbonyl oxygen, followed by intramolecular attack of the alkene on the activated carbonyl carbon, leading to a cyclized carbocationic intermediate. This intermediate can then be trapped by a nucleophile or undergo elimination to form the final product.
Fragmentation reactions of diamondoid systems are also well-documented, particularly under strong acid or superacid conditions. The Grob fragmentation is a classic example of a fragmentation reaction that can be initiated from a 1,3-difunctionalized system. For a this compound derivative, such as a γ-hydroxy or γ-halo this compound, acid catalysis could promote fragmentation. The mechanism would involve the departure of a leaving group (e.g., water after protonation of a hydroxyl group) to form a carbocation. If the geometry is appropriate, this can trigger the fragmentation of a C-C bond to form a more stable, often acyclic or monocyclic, system with the generation of a new pi-bond. The oxidation of diamantane with 96% sulfuric acid not only yields this compound but also 9-hydroxydiamantan-3-one and diamantane-4,9-diol, indicating that the diamondoid cage can undergo further reactions under these strong acid and oxidizing conditions. researchgate.net
Theoretical Mechanistic Predictions and Experimental Validation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of diamondoids like this compound. researchgate.netresearchgate.netdissercat.comdiva-portal.orgmdpi.comwikipedia.org Theoretical calculations allow for the mapping of potential energy surfaces, the characterization of transition states, and the prediction of reaction pathways and selectivities. wikipedia.org
For instance, DFT calculations have been used to study the structures and stabilities of diamondoid radicals and cations, providing insight into the regioselectivity of functionalization reactions. researchgate.net Calculations can predict which C-H bond is most susceptible to abstraction or which carbocation intermediate is most stable, thus rationalizing experimentally observed product distributions. researchgate.net For example, computational studies on diamantane have shown that while medial bridgehead substitution is favored in reactions with strong electrophiles, apical C-H substitution is preferred with strong single-electron transfer (SET) acceptors. researchgate.net This is attributed to the formation of highly delocalized radical cations with elongated peripheral C-H bonds. researchgate.net
The validation of these theoretical predictions with experimental data is a critical aspect of mechanistic studies. researchgate.netwikipedia.org This can involve comparing calculated reaction barriers with experimentally determined activation energies from kinetic studies, or matching predicted product ratios with those observed in the laboratory. wikipedia.org The agreement between computational models and experimental results provides strong evidence for a proposed mechanism. researchgate.net For example, the ionization potentials of diamondoid derivatives computed by DFT have been shown to correlate well with experimental oxidation potentials measured by cyclic voltammetry, lending credence to the computational models. acs.org This synergy between theoretical prediction and experimental validation is crucial for advancing the understanding of this compound's reactivity and for designing new, selective functionalization strategies.
Sophisticated Spectroscopic Techniques for Structural Characterization of Diamantanone Compounds
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Diamantanone Structure and Conformation
NMR spectroscopy is a cornerstone in the structural analysis of this compound compounds, providing detailed information about the carbon framework and the stereochemical relationships of substituents.
Carbon-13 NMR (¹³C NMR) spectroscopy is particularly powerful for characterizing the carbon skeletons of this compound derivatives. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, allowing for the differentiation of non-equivalent carbons within the diamondoid cage. libretexts.orgsigmaaldrich.com For instance, the carbonyl carbon in this compound itself exhibits a characteristic downfield chemical shift, typically in the range of 205-220 ppm, which is a clear indicator of the ketone functional group. libretexts.org
The analysis of substituent effects on ¹³C NMR chemical shifts is a key aspect of structural determination. The introduction of substituents onto the this compound framework causes predictable changes in the chemical shifts of nearby carbon atoms. These changes, known as substituent-induced chemical shifts (SCS), are often additive. researchgate.netpurdue.edu This means that the effect of multiple substituents on a carbon's chemical shift can be estimated by summing the individual SCS values for each substituent. researchgate.netpurdue.edu This additivity principle has been successfully applied to assign the signals in the ¹³C NMR spectra of various hydroxy and oxo derivatives of this compound. researchgate.netresearchgate.net
Empirical rules and correlation tables have been developed based on extensive experimental data, allowing chemists to predict ¹³C NMR chemical shifts for new this compound derivatives with reasonable accuracy. hw.ac.ukoregonstate.edu However, deviations from simple additivity can occur due to steric interactions or other through-space effects, especially with bulky substituents. researchgate.net
A study on various hydroxy and oxo derivatives of methyl esters of 1- and 4-diamantane carboxylic acids, as well as three hydroxy derivatives of this compound, demonstrated the successful application of additivity rules for the assignment of ¹³C NMR signals. researchgate.netresearchgate.net
For more complex this compound derivatives with extensive signal overlap in one-dimensional (1D) NMR spectra, multidimensional NMR techniques are essential for complete structural assignment. libretexts.org These experiments spread the NMR information across two or more frequency dimensions, resolving ambiguities and revealing connectivity between different nuclei. libretexts.orgnumberanalytics.com
Commonly employed multidimensional NMR experiments include:
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. numberanalytics.comwikipedia.org It is invaluable for establishing the connectivity of proton networks within the this compound framework. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These are heteronuclear correlation experiments that correlate protons with directly attached heteronuclei, most commonly ¹³C. numberanalytics.comlibretexts.org They provide a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of carbon signals based on the known assignments of their attached protons. uvic.ca
By combining the information from these 1D and 2D NMR experiments, chemists can systematically elucidate the complete and unambiguous structure of even highly substituted and complex this compound derivatives. numberanalytics.comnih.gov
13C NMR Chemical Shift Analysis and Additivity Rules for this compound Derivatives
Vibrational Spectroscopy (Infrared and Raman) in this compound Research
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of molecules. edinst.com These techniques are particularly adept at identifying specific functional groups and providing a unique "fingerprint" for each compound. libretexts.orgchemguide.co.uk
IR and Raman spectroscopy are powerful tools for identifying functional groups within this compound derivatives. copbela.orgspectroscopyonline.com The absorption of infrared radiation or the scattering of laser light excites specific molecular vibrations, resulting in a spectrum with characteristic peaks. edinst.com
A key feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) group stretch, which typically appears in the region of 1700-1725 cm⁻¹. libretexts.org The exact position of this band can be influenced by the presence of other substituents on the this compound cage.
Other functional groups commonly found in this compound derivatives also have characteristic vibrational frequencies. For example, hydroxyl (-OH) groups give rise to a broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum.
Raman spectroscopy is often complementary to IR spectroscopy. edinst.commt.com While IR activity requires a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability of the molecule. edinst.com Therefore, some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. umsl.edu For example, the C=C stretching in symmetrical alkenes is often weak in the IR but strong in the Raman spectrum. umsl.edu
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. mdpi.comnih.gov In situ IR spectroscopy, often utilizing attenuated total reflection (ATR) probes, allows for the continuous collection of spectra directly from a reaction mixture without the need for sampling. mdpi.com
In the context of this compound chemistry, in situ IR spectroscopy can be used to follow the progress of reactions such as the reduction of this compound to diamantan-ol or the conversion of this compound into its various derivatives. grafiati.comrsc.org For example, by monitoring the decrease in the intensity of the carbonyl peak of this compound and the simultaneous appearance of the hydroxyl peak of the corresponding alcohol, the reaction rate and endpoint can be accurately determined. mdpi.com This technique is instrumental in optimizing reaction conditions and understanding the underlying reaction pathways. nih.gov
Functional Group Identification and Fingerprint Region Analysis
X-ray Diffraction Crystallography for Solid-State this compound Derivatives
The process involves irradiating a single crystal of the compound with a beam of X-rays. libretexts.org The regular arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern of spots. wikipedia.org By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed, from which the positions of the individual atoms can be determined with high precision. uvm.edu
X-ray crystallography has been instrumental in confirming the structures of various this compound derivatives and in studying the subtle conformational changes induced by different substituents. reading.ac.ukscirp.org The resulting crystal structures provide a static picture of the molecule in the solid state, which complements the dynamic information obtained from NMR spectroscopy in solution. dcu.iersc.org The data obtained from X-ray crystallography, such as precise atomic coordinates, are often deposited in crystallographic databases and serve as the ultimate reference for the structural characterization of new this compound compounds.
Elucidation of Molecular and Crystal Structures of this compound Isomers
X-ray crystallography stands as a definitive method for determining the precise atomic arrangement within a crystalline solid. wikipedia.org This technique has been instrumental in resolving the three-dimensional structures of this compound isomers, providing unequivocal proof of their molecular conformation and packing in the solid state.
A notable study focused on the crystal structures of the E and Z isomers of this compound-3-oxime. researchgate.netcapes.gov.br Three-dimensional X-ray diffraction analysis revealed that both isomers crystallize in the monoclinic P2₁/n space group. researchgate.netcapes.gov.br The unit cell parameters were determined for both the E and Z forms, highlighting the subtle differences in their crystal packing. researchgate.netcapes.gov.br
| Isomer | a (Å) | b (Å) | c (Å) | β (°) | Molecules per Unit Cell |
|---|---|---|---|---|---|
| E-diamantanone-3-oxime | 12.903 | 11.939 | 7.822 | 107.15 | 4 |
| Z-diamantanone-3-oxime | 14.407 | 12.083 | 6.616 | 93.1 | 4 |
The crystal structures of both isomers are characterized by the formation of oxime dimers, which are held together by hydrogen bonds. researchgate.netcapes.gov.br This structural analysis provides foundational data for understanding the intermolecular interactions that dictate the solid-state properties of this compound derivatives. The ability to determine the precise structure of isomers is crucial, as different isomeric forms can exhibit distinct physical and chemical properties. libretexts.orgnih.govnih.gov
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis of this compound Species
High-resolution mass spectrometry (HRMS) is a powerful analytical technique for the precise determination of molecular weights and the study of fragmentation patterns. bioanalysis-zone.comnih.gov Unlike conventional mass spectrometry that provides nominal masses, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the determination of the exact mass of a molecule. bioanalysis-zone.com This high accuracy enables the confident assignment of elemental compositions. mdpi.com
In the context of this compound and its derivatives, HRMS is invaluable for confirming the molecular formula of newly synthesized compounds. researchgate.net The technique's ability to provide exact mass measurements helps to distinguish between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com
Furthermore, the fragmentation analysis in mass spectrometry offers deep structural insights. whitman.edututorchase.com When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. tutorchase.com The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" that can be used for identification and structural elucidation. whitman.edututorchase.com For complex molecules like diamantanones, analyzing the fragmentation pathways can help to identify the core diamondoid cage and the nature and position of functional groups. researchgate.netlibretexts.org This process of elucidating a molecule's structure by examining its fragment pieces is a cornerstone of mass spectrometric analysis. whitman.edu
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight, elemental formula. bioanalysis-zone.com | Confirms the identity and purity of synthesized this compound derivatives. researchgate.net |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns, structural connectivity. researchgate.net | Elucidates the structure of the this compound core and attached functional groups. |
Electronic Spectroscopy (UV-Vis) in the Study of this compound-Based Systems
Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, investigates the electronic transitions within a molecule. adpcollege.ac.inlibretexts.org The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. adpcollege.ac.in The wavelength and intensity of the absorption are characteristic of the molecule's electronic structure. uw.edu.pl
For this compound-based systems, UV-Vis spectroscopy is a key tool for probing their electronic properties. znaturforsch.com While simple alkanes like adamantane (B196018) absorb at very short wavelengths, the introduction of a carbonyl group in this compound gives rise to characteristic electronic transitions. adpcollege.ac.inrsc.org Ketones typically exhibit a weak n→π* transition at longer wavelengths and a strong π→π* transition at shorter wavelengths.
The study of this compound derivatives by UV-Vis spectroscopy can reveal how different functional groups attached to the diamondoid cage influence its electronic structure. znaturforsch.com For instance, the position and intensity of absorption bands can be sensitive to substituent effects. znaturforsch.com This information is particularly relevant in the development of functionalized diamondoids for applications in molecular electronics and photochemistry. researchgate.netnih.govsymeres.com Time-dependent UV-Vis spectroscopy can also be employed to monitor photochemical reactions, such as isomerizations or cycloadditions, involving this compound-based systems. researchgate.net
| Electronic Transition | Typical Wavelength Region | Significance for this compound |
|---|---|---|
| n→π | ~270-300 nm (for ketones) | Characteristic absorption of the carbonyl group in the this compound core. |
| π→π | Shorter wavelengths (higher energy) than n→π | Provides information about the π-system associated with the carbonyl group. |
| σ→σ | Far UV region (<200 nm) adpcollege.ac.in | Associated with the diamondoid cage framework, requires high energy. |
The photochemical behavior of this compound derivatives can be further explored by studying how their UV-Vis absorption spectra change upon irradiation with light of specific wavelengths. nih.govcsic.es This can provide insights into excited state dynamics and the potential for these molecules to be used as photosensitizers or in light-driven chemical transformations. nih.gov
Computational Quantum Chemistry and Theoretical Modeling of Diamantanone
Density Functional Theory (DFT) Applications to Diamantanone Systems
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying relatively large molecules like this compound. wikipedia.orgaimspress.comscispace.com DFT methods are based on the principle that the ground-state energy and other properties of a many-electron system can be determined from its electron density. wikipedia.org
DFT calculations are instrumental in elucidating the electronic structure of this compound. aps.orgresearchgate.netmdpi.commdpi.com The theory allows for the computation of molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and electronic excitation properties. For diamondoid structures, the HOMO-LUMO gap is generally large, indicating high stability. researchgate.net
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can reveal details about charge distribution and orbital interactions within the this compound framework. researchgate.net This analysis helps in understanding how the carbonyl group influences the electronic properties of the diamondoid cage. Studies on related functionalized diamondoids have shown that the introduction of functional groups can significantly alter the electronic landscape, affecting properties like ionization potentials. researchgate.net The location of the functional group on the diamantane skeleton has a pronounced effect on the molecule's electronic properties. nih.gov
DFT is widely used for calculating the energetic properties of molecules. mdpi.comdiva-portal.org One of the key thermochemical quantities that can be computed is the enthalpy of formation (ΔHf°). Theoretical calculations of ΔHf° for this compound and related compounds provide valuable data that can be compared with experimental results obtained from techniques like combustion calorimetry. rsc.orgscribd.comdntb.gov.ua
Experimental work has determined the gas-phase enthalpy of formation for this compound to be -56.53 ± 0.41 kcal/mol. rsc.org Computational methods, including DFT and molecular mechanics, are often used to predict these values. researchgate.netrsc.org For instance, calculations at the B3LYP/6-31G* level of theory have been employed to compute the enthalpies of formation for various diamondoids. researchgate.net The accuracy of these calculations depends on the chosen functional and basis set. Discrepancies between calculated and experimental values can often be attributed to the approximations inherent in the theoretical models. nist.gov To improve accuracy, calculated total energies are often used in conjunction with isodesmic reactions, which help in canceling systematic errors. nist.gov
Table 1: Experimental Thermochemical Data for this compound
| Property | Value | State | Reference |
| Enthalpy of Formation (ΔHf°) | -81.16 ± 0.38 kcal/mol | Solid | rsc.org |
| Enthalpy of Formation (ΔHf°) | -56.53 ± 0.41 kcal/mol | Gas | rsc.org |
| Enthalpy of Sublimation (ΔHsub°) | 24.63 kcal/mol (103.1 ± 0.62 kJ/mol) | - | rsc.orgscribd.com |
| Note: 1 kcal = 4.184 kJ. The enthalpy of sublimation is derived from the difference between the solid and gas phase enthalpies of formation. |
A significant application of DFT is the prediction of spectroscopic parameters, which is invaluable for interpreting experimental spectra. numberanalytics.comchemrxiv.orgarcher2.ac.uk
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of IR active modes. numberanalytics.comchemrxiv.orgrsc.org By computing the harmonic frequencies, a theoretical IR spectrum can be generated. This simulated spectrum can then be compared with experimental data to aid in the assignment of specific absorption bands to particular vibrational modes of the this compound molecule. chemrxiv.orgsouthampton.ac.uk
Raman Spectroscopy: Similarly, DFT can be used to calculate Raman scattering activities. nih.govresearchgate.netresearching.cnwurm.info Theoretical Raman spectra help in assigning the observed Raman peaks to specific vibrational modes. For functionalized diamantanes, DFT calculations have successfully identified fingerprint regions in the Raman spectra that allow for the determination of the functionalization site. nih.govresearchgate.net The choice of functional, such as M06-2X, has been shown to provide good agreement with experimental Raman data for diamondoids. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not explicitly detailed for this compound in the provided context, DFT is also a standard method for predicting NMR chemical shifts. This involves calculating the magnetic shielding tensors for the nuclei (e.g., ¹³C and ¹H) in the molecule's electronic environment.
Energetic Calculations, including Enthalpies of Formation
Ab Initio and Post-Hartree-Fock Methods for High-Accuracy this compound Calculations
For even higher accuracy, especially for energetic and electronic properties, ab initio and post-Hartree-Fock methods can be employed. arxiv.orgmdpi.comresearchgate.netucdavis.edu These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation than standard DFT functionals, but at a significantly higher computational cost. researchgate.net
High-level ab initio calculations are often used to benchmark the results from more computationally efficient methods like DFT. dntb.gov.ua They are particularly important for obtaining precise enthalpies of formation and for studying systems where DFT might perform poorly, such as in describing weak intermolecular interactions or certain excited states. nist.gov For molecules like this compound, these high-accuracy calculations can provide definitive theoretical values for key properties, serving as a valuable reference.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. rsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular motion, and intermolecular interactions. researchgate.netteachchemistry.orgnih.govlabxchange.org
For this compound, MD simulations can be used to explore its conformational landscape and the stability of its rigid cage structure at different temperatures. When combined with quantum mechanical methods (QM/MM simulations) or using force fields derived from DFT calculations, MD can accurately model the interactions between this compound molecules in the solid state or in solution. southampton.ac.uk These simulations are crucial for understanding the physical properties of this compound assemblies, such as their stability and packing in a crystal lattice. researchgate.net The study of intermolecular forces is key to predicting properties like boiling points and vapor pressures. teachchemistry.org
Conceptual DFT Indices for Reactivity Prediction in this compound Transformations
Conceptual DFT provides a framework for quantifying chemical reactivity using indices derived from the principles of DFT. numberanalytics.commdpi.commdpi.comrsc.orgnih.gov These indices, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), offer a way to predict and understand the course of chemical reactions. scispace.commdpi.comnih.gov
For this compound, these reactivity indices can be used to predict the most likely sites for nucleophilic or electrophilic attack. The local version of these indices, such as the Fukui function or Parr functions, can identify specific atoms within the molecule that are most susceptible to reaction. mdpi.com This is particularly relevant for understanding the regioselectivity of functionalization reactions on the this compound skeleton. For example, computational predictions based on reactivity have been shown to be in good agreement with experimental outcomes for the synthesis of related oxadiamondoids. acs.org
Theoretical Investigations of this compound-Based Nanostructures and Crystal Systems
Computational quantum chemistry and theoretical modeling serve as indispensable tools for investigating the electronic structure, properties, and potential applications of complex molecular systems. wikipedia.org In the realm of diamondoid chemistry, these methods, particularly Density Functional Theory (DFT), provide profound insights into the behavior of this compound and its derivatives, especially in the context of nanostructures and crystal systems. wikipedia.orgnumberanalytics.com Theoretical approaches allow for the prediction of molecular geometries, electronic and vibrational characteristics, and the thermodynamic stability of novel materials, often guiding and corroborating experimental findings. researchgate.netacs.org
Detailed Research Findings
Theoretical studies have been pivotal in understanding how this compound can be utilized as a fundamental building block for larger, more complex nanostructures with potential applications in nanoelectronics. researchgate.netresearchgate.net Researchers have employed computational methods to explore the synthesis and properties of nanometer-sized diamondoid assemblies derived from this compound. For instance, DFT and ab initio (MP2) methods have been successfully used to model nanometer-sized diamondoid dimers and trimers, which are synthesized from their corresponding ketones, such as this compound, via McMurry coupling reactions. researchgate.net These theoretical calculations accurately reproduce experimentally observed geometries and ionization potentials. researchgate.net
The overarching goal of this research is the construction of diamondoid particles in the 1–5 nm range, where quantum limitation effects are theoretically predicted to emerge, making them suitable for nanoelectronic devices. researchgate.netresearchgate.net Computational studies scrutinize the electronic and vibrational spectroscopic fingerprints of these unique molecular architectures. researchgate.net For example, DFT computations have been used to corroborate the unconventional rectification mechanism in self-assembled monolayers of functionalized diamondoids, which originates from electrostatic repulsion. researchgate.net
In the context of solid-state chemistry, theoretical modeling is crucial for understanding and predicting the crystal structure of materials. numberanalytics.com While experimental techniques like X-ray diffraction provide primary structural data, computational programs are essential for solving and refining these structures. researchgate.net For this compound derivatives, such as the Z- and E-isomers of this compound-3-oxime, crystal structures were solved using computational programs like MULTAN 78, which employs direct methods to analyze diffraction data. researchgate.net These analyses revealed that both isomers crystallize in a monoclinic system and form dimers held together by hydrogen bonds. researchgate.net The reactivities of related oxacages, prepared from diamondoid ketones, are also in good agreement with computational predictions. acs.org
Data Tables
The crystallographic parameters for the Z and E isomers of this compound-3-oxime, determined through a combination of X-ray diffraction and computational analysis, are summarized below.
Table 1: Crystallographic Data for this compound-3-Oxime Isomers
| Parameter | E-Isomer | Z-Isomer |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| Cell Dimensions | ||
| a (Å) | 12.903 | 14.407 |
| b (Å) | 11.939 | 12.083 |
| c (Å) | 7.822 | 6.616 |
| β (°) | 107.15 | 93.1 |
| Molecules per Unit Cell (Z) | 4 | 4 |
Data sourced from X-ray diffraction analysis solved by direct methods. researchgate.net
Theoretical methods are applied to investigate a range of properties of this compound-based systems. The following table outlines the key computational techniques and the properties they are used to predict.
Table 2: Theoretical Methods and Investigated Properties of this compound Systems
| Theoretical Method | Investigated System/Property | Research Focus |
|---|---|---|
| Density Functional Theory (DFT) | Geometries, ionization potentials, and electronic/vibrational spectra of diamondoid dimers and trimers. researchgate.net | Characterizing nanostructures for nanoelectronic applications. researchgate.net |
| Ab initio (MP2) | Geometries and ionization potentials of diamondoid dimers. researchgate.net | Validation of experimental geometries and electronic properties. researchgate.net |
| Direct Methods (e.g., MULTAN) | Solving crystal structures from X-ray diffraction data. researchgate.net | Determining the three-dimensional arrangement of atoms in crystals of this compound derivatives. researchgate.net |
This table summarizes the application of key theoretical methods in the study of this compound-based materials.
Advanced Academic and Research Applications of Diamantanone
Diamantanone as a Molecular Building Block for Complex Architectures
The cage-like structure of this compound provides a robust and predictable scaffold for constructing larger, more complex molecules. irb.hr Its inherent rigidity and lipophilicity are desirable traits for the development of new materials and molecular frameworks. mdpi.comresearchgate.net The ketone functional group serves as a versatile handle for a variety of chemical transformations, allowing chemists to introduce new functionalities and build intricate molecular architectures. tandfonline.comresearchgate.net
Synthesis of Polyfunctionalized Diamondoid Scaffolds for Advanced Materials
This compound is a key starting material for the synthesis of a wide array of polyfunctionalized diamondoid scaffolds. The carbonyl group can be transformed into other functional groups or used as a reactive site for coupling reactions, enabling the construction of larger, more elaborate structures. These reactions are crucial for creating new building blocks for potential nanoelectronic devices and other advanced materials. mdpi.comuni-giessen.deuni-giessen.de
Several synthetic strategies have been developed to leverage this compound's reactivity:
McMurry Cross-Coupling: This reaction is used to prepare derivatives such as 3-(2-adamantylidene)diamantane. researchgate.netacgpubs.org Starting with hydroxylated diamantanones, which are protected before the coupling reaction, allows for the creation of complex diamondoid dimers with specific attachment points. researchgate.netacgpubs.org This method is considered a key step in developing diamantane-containing precursors for advanced applications. mdpi.com
Schmidt Reaction: Treatment of this compound with sodium azide (B81097) in methanesulphonic acid leads to a Schmidt fragmentation-recyclization reaction, ultimately yielding unsaturated acids and lactams. tandfonline.com These products can be further transformed; for instance, the unsaturated acid can be recyclized to form hydroxythis compound derivatives. tandfonline.com
Other Derivatizations: The oxo group of this compound can be replaced with two chlorine atoms to form geminal dichloro derivatives by reacting it with thionyl chloride. researchgate.net Furthermore, derivatives like 10-methoxydiamantan-3-one have been synthesized from diamantanedione, providing valuable precursors for subsequent coupling reactions. mdpi.com
These synthetic routes demonstrate that the this compound core can be selectively functionalized at various positions, leading to a diverse library of diamondoid derivatives tailored for specific applications in materials science and nanotechnology. uni-giessen.deresearchgate.netresearchgate.net
Table 1: Selected Synthetic Transformations of this compound
| Starting Material | Reagents | Product Type | Application/Significance | Reference |
|---|---|---|---|---|
| This compound (1) | Sodium azide, methanesulphonic acid | Unsaturated acid (3), Lactam mixture (4, 5) | Synthesis of 3,5-disubstituted derivatives | tandfonline.com |
| 10-hydroxy-3-diamantanone (2) | Trimethylsilyl (B98337) chloride, TiCl₄, Zn, 2-adamantanone (B1666556) | 10-trimethylsiloxane-3-(2-adamantylidene)diamantane (4) | Creation of surface attachment points for diamondoid assemblies | acgpubs.org |
| This compound | Thionyl chloride | Gem-dichloro derivative | Replacement of oxo group with chlorine atoms | researchgate.net |
| Diamantane-3,10-dione (I) | Various (multi-step synthesis) | 10-methoxydiamantan-3-one (VI) | Precursor for McMurry coupling reactions | mdpi.com |
Design of Rigid, Lipophilic Molecular Frameworks
The intrinsic properties of the diamondoid cage are central to its application in designing molecular frameworks. Diamondoids, including this compound and its derivatives, are characterized by their high rigidity, lipophilicity, and low strain energy. mdpi.comresearchgate.net These features make them ideal candidates for use as "molecular building blocks" in nanotechnology and supramolecular chemistry. irb.hrresearchgate.net
The rigid, three-dimensional geometry of the this compound scaffold ensures that functional groups are held in precise, predictable orientations. irb.hrrsc.org This structural integrity is maintained when this compound is incorporated into larger molecular systems, allowing for the rational design of complex architectures with well-defined shapes and properties. rsc.org The lipophilic nature of the hydrocarbon cage is another key feature, influencing the solubility and interaction of its derivatives with other molecules and surfaces, which is particularly relevant in the design of materials for use in non-aqueous environments or for interaction with lipid bilayers.
Contributions to Self-Assembled Monolayers (SAMs) and Surface Functionalization
Derivatives synthesized from this compound are promising candidates for the formation of self-assembled monolayers (SAMs). researchgate.net SAMs are highly ordered molecular films that form spontaneously on a substrate, allowing for the precise control of surface properties. dyenamo.sersc.org By functionalizing the rigid this compound scaffold with appropriate headgroups (e.g., thiols), researchers can create molecules designed to self-assemble on surfaces like gold, leading to robust and well-defined interfaces. uni-giessen.deuni-giessen.de
Engineering of Ordered Molecular Films for Material Science
The use of diamondoid derivatives allows for the engineering of highly ordered molecular films. researchgate.netresearchgate.net The defined structure of the this compound core facilitates the formation of densely packed monolayers where the molecules adopt specific orientations relative to the substrate. researchgate.net
Research has shown that the orientation of molecules within the SAM can be controlled by the attachment point of the functional group on the diamondoid cage. researchgate.net For example, studies on diamantanethiols on metal surfaces have demonstrated that the thiol-substrate interaction plays a key role in the spatial configuration of the monolayer. uni-giessen.de This ability to control molecular orientation is critical for creating surfaces with anisotropic properties, which are valuable in fields like electronics and optics. The predictable self-organization of these molecules is a direct consequence of their rigid, cage-like structure, which prevents the conformational disorder often seen with flexible long-chain molecules. mdpi.com
Tailoring Surface Properties for Advanced Materials Research
The functionalization of surfaces with diamondoid-based SAMs provides a powerful method for tailoring surface properties for specific research applications. researchgate.netscitechnol.comopenaccessjournals.comroutledge.commdpi.comazom.com The ability to introduce a wide variety of functional groups onto the this compound scaffold allows for fine-tuning of surface characteristics such as wettability, adhesion, and electronic properties. rsc.orgscitechnol.com
A significant application of this technology is in enhancing the performance of analytical and electronic devices. For instance, coating a photocathode with a monolayer of diamondoid derivatives can act as an electron monochromator. researchgate.net This film reduces the energy spread of photo-emitted electrons, a property that dramatically improves the spatial resolution of techniques like X-ray photoemission electron microscopy (X-PEEM) from 25 nm to 10 nm without requiring complex corrective optics. researchgate.net This demonstrates how the unique electronic properties of diamondoid films can be harnessed to advance materials characterization. Furthermore, the chemical stability and diamond-like properties of these molecules make them useful for creating novel polymer nanocomposites and protective thin film coatings. researchgate.net
Investigation in Molecular Electronics and Optoelectronic Devices
This compound and its derivatives are actively being investigated for their potential in molecular electronics and optoelectronic devices. uni-giessen.deresearchgate.netkit.edumit.edu The unique properties of diamondoids, such as their rigid structure, chemical stability, and fascinating electronic characteristics like negative electron affinity, make them highly attractive building blocks for nanoscale electronic components. researchgate.netresearchgate.netresearchgate.net
The synthesis of coupled diamondoids, often starting from ketone precursors like this compound, is a strategic approach to creating nanometer-sized building blocks for nanoelectronic devices. mdpi.comuni-giessen.de These larger, functionalized structures are designed to bridge the gap between single molecules and functional devices. kit.edu
Research has highlighted several potential applications:
Electron Emitters: Thin films of diamondoids can serve as highly efficient and stable electron sources. researchgate.netresearchgate.net The emitted electrons are remarkably monochromatic, having a very narrow energy distribution. This property is highly desirable for applications in high-resolution electron microscopy, electron beam lithography, and field-emission flat-panel displays. researchgate.net
Photocathodes: A photocathode structure consisting of a metal substrate coated with a diamondoid monolayer has been shown to increase the yield and stability of cathodes, demonstrating promise for use in high-brightness electron sources. researchgate.net
Organic Semiconductors: The ability to modify the surface of organic semiconductors with SAMs derived from molecules like functionalized diamondoids opens up new possibilities for nanoscale functionalization and the development of chemical sensors. nih.gov
Optoelectronic Devices: The integration of molecules with unique properties into plasmonic nanostructures is a key area of research for developing novel optoelectronic devices. cam.ac.ukcnrs.frmdpi.com The stability and defined structure of this compound-derived components make them interesting candidates for such applications.
Table 2: Potential Applications of this compound Derivatives in Electronics
| Application Area | Underlying Property/Mechanism | Potential Device/Technology | Reference |
|---|---|---|---|
| Electron Emission | Negative Electron Affinity (NEA), Monochromatic electron emission | High-resolution electron microscopy, Electron beam lithography, Field-emission displays | researchgate.netresearchgate.net |
| Surface Imaging | Reduction of electron energy spread from surfaces | High-resolution X-ray Photoemission Electron Microscopy (X-PEEM) | researchgate.net |
| Photocathodes | Increased yield and stability | High-brightness electron sources | researchgate.net |
| Molecular Electronics | Rigid building blocks, functionalizable for surface attachment | Nanoscale electronic components, Molecular wires | mdpi.comuni-giessen.deuni-giessen.de |
| Chemical Sensing | Sensitivity of SAM-induced conductivity to environment | Chemical sensors based on organic semiconductors | nih.gov |
Molecular Rectifiers and Conductance Studies of this compound Conjugates
The field of molecular electronics aims to use single molecules as components in electronic circuits, with the molecular rectifier being a fundamental building block. A molecular rectifier, or diode, allows current to flow preferentially in one direction. This behavior is often achieved by creating an asymmetry in the molecule's electronic structure, such as in donor-acceptor systems.
A novel approach to an all-hydrocarbon molecular rectifier involves a conjugate of diamantane and a fullerene (C60). researchgate.net This hybrid molecule uniquely pairs the sp³-hybridized diamondoid structure, which has a negative electron affinity, with the sp²-hybridized fullerene, which has a positive electron affinity. researchgate.net This opposition in electron affinities is central to its rectifying behavior.
Studies on self-assembled monolayers of these diamantane-C60 conjugates on a gold (Au(111)) surface were conducted using low-temperature scanning tunneling microscopy and spectroscopy. researchgate.net The single-molecule conductance measurements revealed a significant rectifying response from these molecular structures. researchgate.net The rectification is thought to arise from the asymmetric spatial distribution of its molecular orbitals, which is a principle akin to p-n junction diodes in conventional semiconductors. researchgate.net The specific electronic behavior is postulated to be influenced by the electrostatic interactions between the positively charged terminal hydrogen atoms on the diamondoid portion and the scanning tip electrode at different bias voltages. researchgate.net
The conductance of single-molecule junctions is a key parameter in these studies and is influenced by factors such as the molecule's HOMO-LUMO gap, conformation, and the way it couples to the electrodes. arxiv.orgbeilstein-journals.org The design of molecular rectifiers often focuses on creating a hybrid "gateway" state close to the Fermi level of one electrode, which shifts significantly with applied bias, leading to rectification at low voltages. nih.gov The development of this compound-based conjugates represents a significant step in creating robust, all-carbon molecular electronic components. researchgate.netuni-giessen.de
Table 1: Properties of a Diamantane-C60 Molecular Rectifier
| Feature | Description | Source |
|---|---|---|
| Components | Diamantane (sp³-hybridized) and Fullerene-C60 (sp²-hybridized) | researchgate.net |
| Rectification Principle | Pairing of opposing electron affinities (negative for diamantane, positive for C60) | researchgate.net |
| Substrate | Self-assembled monolayers on Au(111) | researchgate.net |
| Measurement Technique | Low-temperature scanning tunneling microscopy and spectroscopy | researchgate.net |
| Observed Property | Large rectifying response in single-molecule conductance | researchgate.net |
| Postulated Mechanism | Electrostatic repulsion between terminal H-atoms on diamondoid and STM tip | researchgate.net |
Electron Emission Properties of this compound Derivatives for Photocathodes
Derivatives of this compound and other diamondoids are highly promising materials for advanced photocathodes, which are critical components in high-brightness electron sources for applications like electron microscopy and particle accelerators. researchgate.net The exceptional electron emission properties of diamondoids stem from their well-defined, diamond-like structure and a key characteristic known as negative electron affinity (NEA). Current time information in Bangalore, IN.researchgate.net
Negative electron affinity means that the energy level of the vacuum is lower than the conduction band minimum of the material. libretexts.orgasu.edu Consequently, once an electron is promoted to the conduction band (e.g., by photoexcitation), it can be emitted into the vacuum with no additional energy barrier. researchgate.net This property makes diamondoid-coated surfaces highly efficient electron emitters. Current time information in Bangalore, IN.
Research has demonstrated that self-assembled monolayers of functionalized diamondoids, such as thiols, exhibit monochromatic photoemission. researchgate.net This means that a large fraction of the emitted electrons have a very narrow energy distribution. researchgate.netCurrent time information in Bangalore, IN. This is a significant advantage for applications limited by the chromatic aberration of electron optics, such as photoemission electron microscopy (X-PEEM), as it allows for much higher spatial resolution. researchgate.net
A photocathode device combining a diamondoid derivative monolayer with a thin film of cesium bromide has shown enhanced performance. researchgate.net This hybrid structure leverages the properties of both materials: the diamondoid monolayer acts as an electron monochromator, reducing the energy spread of the emitted electrons, while the cesium bromide increases the quantum yield and stability of the cathode. researchgate.net
Table 2: Comparison of Photocathode Emitter Properties
| Emitter Type | Energy Spread (eV) | Relative Yield & Stability | Source |
|---|---|---|---|
| Cesium Bromide Emitter | 1.45 | Standard | researchgate.net |
| Diamondoid Monolayer + CsBr | 1.06 | Higher yield and stability than uncoated diamondoid | researchgate.net |
| Un-coated Diamondoid Emitter | Not specified | Lower yield and stability than coated | researchgate.net |
Role in Catalyst Design and Organic Transformation Methodologies
The rigid, well-defined cage structure of this compound and its derivatives makes them valuable platforms in the design of novel catalysts and as components in organic synthesis. rsc.organr.fr Their thermodynamic stability and the ability to be selectively functionalized allow for the creation of unique catalytic environments. anr.frresearchgate.net
Functionalized diamondoids, such as phosphine-substituted diamantanes, have shown high utility in metal catalysis. rsc.org These ligands can be coordinated to transition metals to create catalysts for various organic transformations. The diamondoid framework provides a sterically defined and robust scaffold that can influence the selectivity and activity of the metallic center. anr.fr The Hybridiams research project, for instance, explored the use of diamondoids in conjunction with transition metals to develop eco-responsible catalysts. anr.fr
This compound itself is a key starting material for synthesizing more complex molecules and catalyst precursors. rsc.orgresearchgate.net For example, it is used in the McMurry coupling reaction, a powerful method for creating carbon-carbon double bonds by the reductive coupling of two ketone groups. researchgate.netrsc.org This reaction has been used to synthesize 3-(2-adamantylidene)diamantane derivatives, which are building blocks for nanoelectronic devices. researchgate.netacgpubs.org The ability to pre-functionalize the this compound starting material, for instance by introducing hydroxy groups, allows for the synthesis of specifically substituted dimer products. researchgate.netacgpubs.org
Furthermore, this compound has been used in condensation reactions with various diols and other reagents to create adamantyl-containing cyclic ketals and other spiro compounds, demonstrating its versatility as a building block in organic synthesis. researchgate.net The development of catalytic systems for the selective C-H bond functionalization of hydrocarbons is a major goal in modern chemistry, and the unique structure of this compound and its parent hydrocarbon, diamantane, provides a rigid and well-understood substrate for developing such selective catalysts. nih.govmdpi.com
Table 3: Catalytic and Synthetic Applications of this compound and Derivatives
| Application Area | Specific Role of this compound/Derivative | Relevant Transformation/Reaction | Source |
|---|---|---|---|
| Metal Catalysis | Phosphine-substituted diamondoids serve as ligands for transition metals. | Various catalytic cycles where ligand structure influences selectivity. | rsc.organr.fr |
| Organic Synthesis | Starting material for sterically hindered alkenes. | McMurry cross-coupling reaction. | researchgate.netrsc.orgacgpubs.org |
| Building Block Chemistry | Ketone functionality used for creating complex spiro compounds. | Condensation reactions with diols, dithiols, etc. | researchgate.net |
| Catalyst Development | A model substrate for developing selective C-H functionalization catalysts. | Site-selective reactions on the hydrocarbon backbone. | nih.govmdpi.com |
Model Systems for Diamond-Like Carbon and Nanodiamond Research
This compound and other diamondoids serve as ideal molecular models for understanding the properties of larger diamond structures, such as nanodiamonds and diamond-like carbon (DLC). acgpubs.org Diamondoids are perfectly defined, hydrogen-terminated molecules with a diamond lattice structure, essentially the smallest conceivable pieces of diamond. rsc.orgacgpubs.org This allows researchers to study fundamental size- and structure-dependent properties that are difficult to isolate in more complex or disordered materials like DLC. researchgate.net
The vibrational properties of diamondoids, studied via Raman spectroscopy, provide insight into the phonon modes of bulk diamond. bris.ac.uk Each diamondoid has a unique Raman spectrum that can be correlated with its specific size and shape, helping to interpret the spectra of nanodiamond materials which often consist of a mix of sp³ (diamond) and sp² (graphitic) carbon phases. bris.ac.uk
The electronic and optical properties of diamondoids also model those of bulk diamond. For example, they exhibit a large HOMO-LUMO gap and are optically transparent in the visible region, analogous to the wide bandgap of diamond. researchgate.net Studies on the functionalization of diamondoids and their assembly into monolayers provide a bottom-up approach to creating diamond-like surfaces with tunable properties. acgpubs.org These well-ordered self-assembled monolayers (SAMs) serve as models for hydrogen-terminated diamond surfaces, which are of great interest for electronic applications. acgpubs.org
Furthermore, higher diamondoids have been proposed as seed crystals for growing small, highly perfect diamond crystals. seg.orgearthdoc.org By understanding the properties of these molecular-scale building blocks, researchers can gain better control over the synthesis and properties of advanced carbon nanomaterials.
Table 4: this compound/Diamondoids as Models for Diamond Materials
| Property | This compound/Diamondoid | Bulk Diamond / Nanodiamond | Relevance as Model System | Source |
|---|---|---|---|---|
| Structure | Precise, cage-like sp³ carbon framework with H-termination. | Crystalline sp³ lattice; nanodiamonds have surface defects/graphitization. | Provides a perfect, defect-free model of the diamond lattice at the nanoscale. | rsc.orgacgpubs.org |
| Vibrational Spectra | Unique Raman spectrum for each diamondoid. | Characteristic diamond peak (~1332 cm⁻¹), with other bands from defects/sp² carbon. | Helps assign and understand the complex Raman spectra of nanodiamonds. | bris.ac.uk |
| Electronic Properties | Large HOMO-LUMO gap, negative electron affinity (NEA). | Wide bandgap (~5.5 eV), NEA on H-terminated surfaces. | Allows study of quantum confinement effects and the origin of NEA. | researchgate.netresearchgate.net |
| Synthesis | Bottom-up (chemical synthesis) or top-down (isolation from petroleum). | High-pressure/high-temperature (HPHT), detonation, or CVD. | Can be used as molecular seeds for controlled diamond growth. | seg.orgearthdoc.org |
Emerging Research Frontiers and Challenges in Diamantanone Chemistry
Development of Novel Site-Selective Functionalization Strategies for Diamantanone
The rigid framework of this compound presents both a challenge and an opportunity for chemists. Developing methods to selectively functionalize specific C-H bonds is crucial for creating tailored molecules. The ketone group in this compound can electronically influence the reactivity of the cage, while the distinct apical (bridgehead) and medial (bridge) positions offer different steric and electronic environments.
Strategies often focus on overcoming the inertness of the diamondoid cage. While reactions with certain radicals can lead to mixtures of halogenated derivatives, the use of specific electrophiles allows for greater control. researchgate.net For instance, reactions with strong electrophiles like bromine or nitric acid tend to favor substitution at the medial bridgehead positions. researchgate.net In contrast, oxidation of the parent diamantane with strong acids like 96% sulphuric acid can yield not only this compound but also hydroxylated versions such as 9-hydroxydiamantan-3-one. rsc.org
A significant challenge is achieving selectivity at the methylene (B1212753) (secondary) positions, which are generally less reactive than the bridgehead (tertiary) positions. One notable advancement is the Schmidt fragmentation-recyclization reaction of this compound when treated with sodium azide (B81097) in methanesulphonic acid. tandfonline.com This process allows for the synthesis of 3,5-disubstituted diamantane derivatives, a structural arrangement not accessible through direct bridgehead functionalization. tandfonline.com
Furthermore, chemoenzymatic strategies, while demonstrated on other complex molecules, present a promising future direction for this compound functionalization. nih.gov By engineering enzymes, it may become possible to achieve unparalleled site-selectivity, modifying specific positions on the this compound core that are inaccessible through traditional chemical means. nih.gov The development of such precise tools is essential for synthesizing complex this compound-based molecules for advanced applications. mpg.de
Table 1: Selected Functionalization Reactions of Diamantane/Diamantanone
| Precursor | Reagent(s) | Major Product(s) | Selectivity/Type | Reference |
|---|---|---|---|---|
| Diamantane | 96% H₂SO₄ | This compound, 9-hydroxydiamantan-3-one | Oxidation | rsc.org |
| Diamantane | Br₂, 100% HNO₃ | Medial-substituted derivatives | Electrophilic Substitution | researchgate.net |
| This compound | NaN₃, CH₃SO₃H | 3,5-disubstituted derivatives | Schmidt Fragmentation-Recyclization | tandfonline.com |
Integration of this compound into Supramolecular and Nanoscience Applications
The field of supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent forces. ic.ac.ukweizmann.ac.iluclouvain.be this compound and its derivatives are ideal candidates for constructing such assemblies due to their rigid, well-defined structures and the ability to introduce functional groups for directed interactions.
In nanoscience, diamondoids are valued as precise building blocks for creating materials with unique electronic and physical properties. acgpubs.orgmdpi.com Derivatives of this compound are being explored for their potential in nanoelectronics, particularly in the formation of self-assembled monolayers (SAMs). acgpubs.orgresearchgate.net These SAMs, which are highly ordered single-molecule-thick layers, can be used to modify the surfaces of metals and semiconductors. mdpi.comresearchgate.net For example, tetramantane thiols, larger diamondoid analogues, have been shown to form well-ordered SAMs on gold that exhibit monochromatic electron emission, a property valuable for developing advanced photocathodes and low-voltage electron emitters. acgpubs.orgresearchgate.netresearchgate.net
The ketone functionality of this compound serves as a critical chemical handle. It allows for the attachment of other molecular units or surface-active groups through reactions like the McMurry coupling, which can produce diamondoid dimers. acgpubs.orgmdpi.com These dimers can act as models for understanding unsaturated defects in diamond materials or serve as larger, precisely defined building blocks for nanotechnology. acgpubs.org The ability to create these assemblies opens the door to fine-tuning the electronic and optical properties of diamond-based materials for next-generation devices. mdpi.com
Advanced Computational Approaches for this compound Reactivity and Design
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex molecules like this compound. pitt.edu Methods such as Density Functional Theory (DFT) allow researchers to model molecular structures, calculate thermodynamic properties, and investigate reaction mechanisms with high accuracy, guiding experimental work.
One key application is the calculation of fundamental properties. For instance, the enthalpies of formation of this compound and its corresponding alcohols (diamantanols) have been determined using computational methods, providing crucial thermodynamic data. fau.eu
Advanced computational studies have also provided deep insights into the reactivity of the diamantane framework. DFT calculations have been used to study the structure of the diamantane radical cation, which is a key intermediate in many functionalization reactions. researchgate.net These studies revealed that in the gas phase, the radical cation has a structure with elongated apical C-H bonds. However, when complexed with a solvent molecule like acetonitrile (B52724), a different structure with elongated medial C-H bonds becomes more stable. researchgate.net This computational finding successfully explains the experimental observation that anodic oxidation of diamantane predominantly yields medial substitution products. researchgate.net
Furthermore, computational models are used to compare the efficacy of different theoretical methods. Studies assessing various DFT functionals, such as B3LYP and M06-2X, have shown that certain functionals are better at predicting experimental values like adiabatic ionization potentials for diamondoids. researchgate.net This continuous refinement of computational approaches enhances their predictive power, enabling the rational design of new this compound derivatives and functionalization reactions. researchgate.net
Table 2: Comparison of Calculated vs. Experimental Adiabatic Ionization Energy (IEa) for Diamondoids
| Compound | DFT Functional | Calculated IEa (eV) | Experimental IEa (eV) | Difference (ΔIEa) | Reference |
|---|---|---|---|---|---|
| Adamantane (B196018) | M06-2X | 9.25 | 9.24 | 0.01 | researchgate.net |
| Diamantane | M06-2X | 8.87 | 8.88 | -0.01 | researchgate.net |
Note: The table illustrates how computational methods like DFT (with the M06-2X functional) can accurately predict experimental properties for diamondoid structures.
Exploration of New Chemical Transformations for Diverse this compound Derivatives
Expanding the library of known this compound derivatives requires the development of novel and efficient chemical reactions. nih.govderpharmachemica.comnih.gov The unique structure of this compound often necessitates customized synthetic routes to achieve desired transformations.
A significant breakthrough in this area is the use of the McMurry cross-coupling reaction. acgpubs.orgresearchgate.net This powerful transformation allows for the coupling of two ketone-containing molecules to form an alkene. Researchers have successfully used this reaction to couple this compound derivatives (such as 10-hydroxy-3-diamantanone or 9-hydroxy-3-diamantanone) with adamantanone. acgpubs.org This creates 3-(2-adamantylidene)diamantane structures, which are essentially dimers of two different diamondoids linked by a double bond. This method provides a direct route to larger, unsaturated diamondoid assemblies that are of great interest in materials science. acgpubs.orgresearchgate.net
Another innovative transformation is the previously mentioned Schmidt fragmentation-recyclization. tandfonline.com Starting from this compound, this reaction proceeds through a presumed keto-mesylate intermediate, which, upon treatment with a base, undergoes a second fragmentation to yield an unsaturated acid. tandfonline.com This acid can then be recyclized under different acidic conditions to furnish either a lactone or 5-ax-hydroxydiamantan-5-one, demonstrating a versatile pathway to non-bridgehead disubstituted diamantanes. tandfonline.com
The synthesis of precursors for these transformations is also an active area of research. For example, 10-methoxydiamantan-3-one was synthesized from diamantanedione-3,10 to serve as a precursor for McMurry coupling reactions, highlighting the multi-step synthetic efforts required to build complex this compound-based structures. mdpi.com These new transformations are crucial for moving beyond simple bridgehead functionalization and unlocking the full potential of the this compound scaffold for creating diverse and functional molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for diamantanone, and how can experimental variables (e.g., catalysts, temperature) be systematically evaluated to maximize yield and purity?
- Methodological Guidance :
- Design a Design of Experiments (DOE) approach to test variables (e.g., catalyst type, solvent polarity, temperature gradients). Use response surface methodology to model interactions between variables .
- Compare yields via HPLC or GC-MS, and purity via melting point analysis or crystallography. Tabulate results to highlight trends (e.g., "Catalyst X at 80°C yields 75% purity vs. Catalyst Y at 100°C yields 68%") .
- Apply ANOVA to determine statistical significance of variable effects .
Q. How can spectroscopic techniques (e.g., NMR, IR) be standardized to characterize this compound’s structural features and detect impurities?
- Methodological Guidance :
- Develop a protocol integrating cross-validated spectral libraries (e.g., referencing known this compound peaks in deuterated solvents) .
- Use principal component analysis (PCA) to distinguish impurity signals from noise in NMR spectra .
- Report deviations from literature values (e.g., unexpected C=O stretching frequencies in IR) with error margins .
Q. What computational models (e.g., DFT, MD simulations) best predict this compound’s electronic properties, and how can their accuracy be validated against experimental data?
- Methodological Guidance :
- Compare DFT-calculated HOMO-LUMO gaps with UV-Vis spectroscopy results. Use Bland-Altman plots to assess agreement .
- Validate molecular dynamics (MD) simulations of conformational stability with X-ray crystallography data .
Advanced Research Questions
Q. How can discrepancies in reported crystallographic data for this compound (e.g., bond lengths, angles) be resolved through methodological refinements?
- Methodological Guidance :
- Perform Rietveld refinement on XRD data to account for crystallographic disorder .
- Compare results across multiple diffraction setups (e.g., synchrotron vs. lab-source XRD) and apply t-tests to assess systematic errors .
- Publish raw diffraction data in open repositories to enable reproducibility checks .
Q. What strategies address contradictions in thermodynamic stability studies of this compound (e.g., conflicting ΔG values from calorimetry vs. computational methods)?
- Methodological Guidance :
- Conduct sensitivity analysis to identify error-prone steps in calorimetric measurements (e.g., heat loss corrections) .
- Reconcile computational ΔG values by benchmarking against high-level ab initio methods (e.g., CCSD(T)) .
- Use meta-analysis to synthesize data from 10+ studies, highlighting methodological biases .
Q. How do solvent effects and substituent positions influence this compound’s reactivity in Diels-Alder reactions, and what experimental designs isolate these variables?
- Methodological Guidance :
- Employ kinetic isotope effects (KIE) to probe solvent-polarity impacts on reaction rates .
- Synthesize this compound derivatives with substituents at defined positions (e.g., 1- vs. 4-substituted) and compare regioselectivity via LC-MS .
- Use multivariate regression to quantify substituent electronic contributions (Hammett σ values) .
Data Analysis and Contradiction Management
Q. How should researchers analyze contradictory spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?
- Methodological Guidance :
- Apply Bayesian statistics to weigh conflicting data against prior probabilities of experimental conditions (e.g., solvent purity, instrument calibration) .
- Publish raw spectra with annotated peak assignments to facilitate third-party validation .
Q. What frameworks ensure robust statistical interpretation of this compound’s bioactivity data (e.g., IC50 variability across cell lines)?
- Methodological Guidance :
- Use mixed-effects models to account for inter-lab variability in cell-based assays .
- Report 95% confidence intervals for IC50 values and perform power analysis to justify sample sizes .
Best Practices for Publication
- Data Tables : Present processed data (e.g., reaction yields, computational vs. experimental bond lengths) in concise tables with error margins. Avoid overcrowding; use appendices for raw data .
- Figures : Prioritize clarity—use color-coded graphs for reaction pathways or spectroscopic comparisons. Avoid excessive chemical structures in tables of content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
